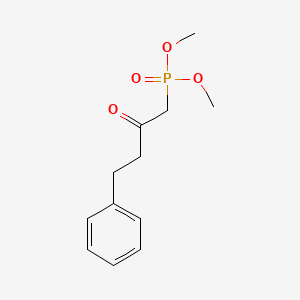

Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Overview

Description

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is an organic phosphorus compound with the molecular formula C12H17O4P. It is known for its role as an impurity in Bimatoprost, an antiglaucoma agent. This compound is structurally related to prostaglandin F2α and is used in various chemical synthesis applications .

Preparation Methods

The synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate typically involves the following steps:

Reaction of Phenylmethanol with Dimethyl Chlorophosphate: Phenylmethanol reacts with dimethyl chlorophosphate to form the corresponding phosphonate ester.

Ester Exchange Reaction: The phosphonate ester undergoes an ester exchange reaction with 4-chlorobutyric acid ester to yield this compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Dimethyl (2-oxo-4-phenylbutyl)phosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.

Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates.

Scientific Research Applications

Chemical Synthesis and Reactions

Dimethyl (2-oxo-4-phenylbutyl)phosphonate can be synthesized through several methods, primarily involving the reaction of phenylmethanol with dimethyl chlorophosphate followed by ester exchange reactions. Its chemical reactivity includes:

- Oxidation : Can be oxidized to form phosphonic acids.

- Reduction : Capable of yielding phosphine derivatives.

- Substitution : Undergoes nucleophilic substitution reactions.

These reactions allow it to serve as a versatile intermediate in organic synthesis.

Chemistry

-

Catalysis and Solvent Use :

- Utilized as a catalyst and solvent in organic synthesis reactions such as esterification, transesterification, and Michael addition.

- Acts as a reagent in the synthesis of various fine chemicals.

-

Synthesis of Prostaglandin Analogues :

- Its structural similarity to prostaglandin F2α enables its use in synthesizing prostaglandin analogs, which are crucial in pharmaceutical applications.

Biology

- Role in Ocular Therapeutics :

- Cellular Mechanisms :

-

In Vitro Studies :

- Research indicates that prolonged exposure to this compound can lead to sustained changes in gene expression and enzyme activity, suggesting potential long-term effects on cellular metabolism.

Medicine

- Investigative Studies on Prostaglandin Pathways :

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Lower Doses : Associated with beneficial effects such as reduced ocular pressure and inflammation.

- Higher Doses : Linked to toxicity and disruption of normal cellular processes, highlighting a threshold effect where specific dosage ranges are crucial for therapeutic efficacy without adverse effects .

Mechanism of Action

The mechanism of action of Dimethyl (2-oxo-4-phenylbutyl)phosphonate is primarily related to its role as an impurity in Bimatoprost. Bimatoprost is a prostaglandin analog that lowers intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways. The molecular targets include prostaglandin receptors, particularly FP receptors .

Comparison with Similar Compounds

Dimethyl (2-oxo-4-phenylbutyl)phosphonate can be compared with other similar compounds such as:

Dimethyl phosphite: Used in similar organic synthesis reactions but lacks the phenyl and oxo groups.

Dimethyl sulfate: A methylating agent with different reactivity and applications.

Dimethyl fumarate: Used in pharmaceuticals but structurally distinct with different functional groups.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in both chemical synthesis and pharmaceutical research.

Biological Activity

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No. 41162-19-0) is an organic phosphorus compound with significant biological activity, particularly in the context of its role as an impurity in the glaucoma medication Bimatoprost. This article explores its biochemical properties, mechanisms of action, and implications in various biological systems based on diverse research findings.

Overview of the Compound

- Molecular Formula : C12H17O4P

- Molecular Weight : 256.23 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 362.7 °C at 760 mmHg

- Melting Point : 120-122 °C

This compound is structurally related to prostaglandin F2α, which suggests potential interactions with prostaglandin-related pathways involved in inflammation and ocular pressure regulation .

Target Interactions

This compound primarily acts through its structural similarity to prostaglandins, allowing it to interact with specific enzymes and receptors involved in inflammatory processes. It can function as both an enzyme inhibitor and activator, depending on the biological context.

Cellular Effects

This compound influences various cellular processes:

- Gene Expression Modulation : Alters the expression of genes associated with prostaglandin synthesis and degradation, impacting cellular responses to inflammation.

- Cell Signaling Pathways : Affects signaling pathways related to inflammation and ocular pressure, suggesting a role in conditions like glaucoma .

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound can modulate enzyme activity over time. For instance, prolonged exposure has been shown to sustain changes in gene expression and enzyme function, indicating a potential for long-term effects on cellular metabolism.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Lower Doses : Associated with beneficial effects such as reduced ocular pressure and inflammation.

- Higher Doses : Linked to toxicity and disruption of normal cellular processes, highlighting a threshold effect where specific dosage ranges are crucial for therapeutic efficacy without adverse effects .

Metabolic Pathways

This compound participates in several metabolic pathways related to prostaglandin synthesis. Its interactions with enzymes involved in these pathways can influence metabolic fluxes and metabolite levels, thereby affecting overall cellular metabolism .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Molecular Activity | Modulates enzyme activity related to inflammation and ocular pressure |

| Cellular Impact | Alters gene expression; affects cell signaling pathways |

| Dosage Dependency | Beneficial at low doses; toxic at high doses |

| Stability | Remains stable under specific conditions; activity diminishes over time |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Dimethyl (2-oxo-4-phenylbutyl)phosphonate with high yield and purity?

A common approach involves the Michaelis-Arbuzov reaction, where alkyl halides react with trialkyl phosphites. For this compound, a key intermediate is (2-oxo-4-phenylbutyl) bromide, which reacts with trimethyl phosphite under anhydrous conditions. Yield optimization requires strict temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for removing unreacted starting materials and phosphonate byproducts . Purity should be confirmed via ¹H/³¹P NMR and HPLC (>98%) .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- ¹H/³¹P NMR : Confirm the phosphonate ester group (δ ~3.7 ppm for OCH₃; ³¹P signal at ~20–25 ppm) and the 2-oxo-4-phenylbutyl backbone (aromatic protons at δ 7.2–7.4 ppm, carbonyl at δ ~2.8 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities and verify bond lengths/angles in the solid state .

- HPLC-MS : Detect trace impurities (e.g., hydrolyzed phosphonic acid derivatives) and quantify purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols during weighing or reactions .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

- Storage : Store in airtight containers at 2–8°C under inert gas to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this phosphonate be elucidated, particularly in Horner-Wadsworth-Emmons (HWE) olefination?

The HWE reaction typically involves deprotonation of the phosphonate to form a stabilized ylide, which reacts with aldehydes to form α,β-unsaturated carbonyl compounds. Key steps:

- Kinetic studies : Monitor reaction progress via in situ ³¹P NMR to track ylide formation and intermediate stability .

- Isotopic labeling : Use deuterated substrates (e.g., D₂O quenching) to identify proton transfer steps .

- Computational modeling : Density functional theory (DFT) can predict transition states and regioselectivity in olefin formation .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Controlled replication : Reproduce experiments under standardized conditions (solvent, temperature, humidity) to isolate variables .

- Advanced characterization : Use dynamic light scattering (DLS) to assess aggregation in solvents like DMSO or THF, which may explain solubility discrepancies .

- Degradation studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products and degradation pathways .

Q. What methodologies are recommended for integrating this compound into polymer or metal-organic framework (MOF) synthesis?

- Coordination chemistry : The phosphonate group can act as a ligand for metal ions (e.g., Zr⁴⁺, Fe³⁺). Titration experiments with UV-vis or isothermal titration calorimetry (ITC) determine binding constants .

- Polymer crosslinking : Incorporate the compound into epoxy resins via nucleophilic substitution at the carbonyl group. Monitor crosslink density using dynamic mechanical analysis (DMA) .

- MOF design : Use solvothermal synthesis (DMF, 120°C) with ZrCl₄ and the phosphonate. Characterize porosity via BET surface area analysis .

Q. Methodological Considerations

- Experimental design : Align with CRDC subclass RDF2050108 for process simulation in chemical engineering, ensuring scalability .

- Data validation : Cross-reference findings with structurally analogous phosphonates (e.g., diethyl (1-diazo-2-oxopropyl)phosphonate) to identify trends in reactivity or toxicity .

- Regulatory compliance : For food-contact materials (FCMs), follow EFSA guidelines for migration testing and neurotoxicity assessments .

Properties

IUPAC Name |

1-dimethoxyphosphoryl-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYIBVIIOCEBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)CCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370063 | |

| Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41162-19-0 | |

| Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-(2-oxo-4-phenylbutyl)-, dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.